molecular formula C9H20O B6597490 1-Heptanol, 3,5-dimethyl- CAS No. 1170778-26-3

1-Heptanol, 3,5-dimethyl-

Cat. No.: B6597490
CAS No.: 1170778-26-3
M. Wt: 144.25 g/mol
InChI Key: HBUKPSFSXBTFFW-UHFFFAOYSA-N
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Description

1-Heptanol, 3,5-dimethyl- is an organic compound with the molecular formula C9H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is also known by its IUPAC name, 3,5-Dimethyl-1-heptanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanol, 3,5-dimethyl- can be synthesized through various organic reactions. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3,5-dimethyl- may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanol, 3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Heptanol, 3,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptanol, 3,5-dimethyl- involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can affect the compound’s solubility, reactivity, and biological activity. The hydroxyl group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 1-Heptanol, 3,5-dimethyl- is unique due to its specific methyl substitutions at the 3 and 5 positions, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These structural differences can also affect its biological activity and applications .

Properties

IUPAC Name

3,5-dimethylheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUKPSFSXBTFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313866
Record name 3,5-Dimethyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170778-26-3
Record name 3,5-Dimethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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